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Compound of Interest

Compound Name: Cyanox CY 1790

Cat. No.: B1669380

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
the antioxidant Cyanox CY 1790 (also known as Irganox 1790). The information is curated for
professionals in research and development who require detailed structural and analytical
information.

Cyanox CY 1790 is chemically identified as 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-
dimethylphenyllmethyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Its unique structure, featuring a
central triazine-trione ring and three substituted phenolic moieties, imparts high thermal stability
and antioxidant properties.

Spectroscopic Data Summary

While direct access to raw spectral data is often restricted, this guide summarizes the
confirmed existence of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance
(NMR) spectroscopy data from various sources. The following tables are based on typical
chemical shifts for the functional groups present in the Cyanox CY 1790 molecule and
available information from technical documents.

Table 1: FTIR Spectroscopy Data for Cyanox CY 1790
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Wavenumber (cm—?) Functional Group Description of Vibration
~3650-3200 O-H (Phenol) Stretching, H-bonded
~3000-2850 C-H (Alkyl) Stretching

~1700 C=0 (Isocyanurate ring) Stretching

~1600, ~1480 C=C (Aromatic) Ring Stretching

~1460, ~1370 C-H (Alkyl) Bending

~1200 C-O (Phenol) Stretching

Table 2: Predicted '"H NMR Spectroscopy Data for
Cyanox CY 1790

Chemical Shift (ppm) Assignment Multiplicity
Ar-OH (Phenolic Hydroxyl )

~7.0-8.0 Singlet
Proton)

~6.8-7.2 Ar-H (Aromatic Proton) Singlet

~5.0-5.5 N-CHz-Ar (Methylene Protons) Singlet

Ar-CHs (Methyl Protons on )
~2.2-2.5 o Singlet
Aromatic Ring)

~1.4 C(CHs)s (tert-Butyl Protons) Singlet

Table 3: Predicted **C NMR Spectroscopy Data for
Cyanox CY 1790
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Chemical Shift (ppm) Assighment

~150-160 C=0 (Isocyanurate Ring Carbonyl)

~150-155 Ar-C-OH (Aromatic Carbon bonded to Hydroxyl)
~135-145 Ar-C (Quaternary Aromatic Carbons)

~125-135 Ar-CH (Aromatic Carbons)

~40-50 N-CHz-Ar (Methylene Carbon)

~34 C(CHs)s (Quaternary Carbon of tert-Butyl)

~30 C(CHs)s (Methyl Carbons of tert-Butyl)

~15-20 Ar-CHs (Methyl Carbons on Aromatic Ring)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Cyanox CY 1790
are not publicly available. However, based on standard laboratory practices, the following
methodologies are typically employed:

FTIR Spectroscopy:

o Sample Preparation: A small amount of the solid Cyanox CY 1790 sample is typically mixed
with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid
sample is placed directly onto the ATR crystal.

e Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

o Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm~1. A
background spectrum of the empty sample compartment (or the clean ATR crystal) is
recorded and subtracted from the sample spectrum to eliminate atmospheric and
instrumental interferences.

NMR Spectroscopy:
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o Sample Preparation: A few milligrams of Cyanox CY 1790 are dissolved in a deuterated
solvent, such as deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds),
in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS),
is added to calibrate the chemical shift scale to 0 ppm.

 Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer, typically
operating at a proton frequency of 300 MHz or higher, is used.

o Data Acquisition: For *H NMR, a standard pulse sequence is used to acquire the proton
spectrum. For 13C NMR, a proton-decoupled pulse sequence is typically used to obtain a
spectrum with single lines for each unique carbon atom.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of
Cyanox CY 1790.
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Logical Workflow for Spectroscopic Analysis of Cyanox CY 1790
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Caption: Workflow for the spectroscopic characterization of Cyanox CY 1790.

« To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for
Cyanox CY 1790]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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